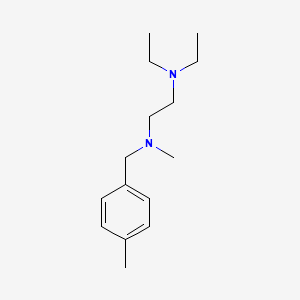
N-(2-methoxy-5-methylphenyl)-2-(2-thienylacetyl)hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-5-methylphenyl)-2-(2-thienylacetyl)hydrazinecarbothioamide, commonly known as MTAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, indicating its potential use in various fields.
Mécanisme D'action
MTAA exerts its effects by inhibiting the activity of enzymes involved in various cellular processes, including DNA replication and protein synthesis. This inhibition leads to the suppression of cancer cell growth and the protection of neurons from oxidative stress.
Biochemical and physiological effects:
MTAA has been shown to have a wide range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis, and the reduction of oxidative stress in neurons. Additionally, MTAA has been shown to have anti-inflammatory properties and can potentially be used in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MTAA in lab experiments is its potent activity and relatively low toxicity. However, one of the limitations of using MTAA is its limited solubility in aqueous solutions, which can make it challenging to administer in certain experiments.
Orientations Futures
There are several potential future directions for research on MTAA. One area of interest is the development of more efficient synthesis methods for MTAA, which could potentially lead to increased availability and lower costs. Additionally, further studies are needed to elucidate the exact mechanisms of action of MTAA and to identify potential new applications for this compound in various fields. Finally, more research is needed to determine the safety and efficacy of MTAA in human clinical trials, which could ultimately lead to the development of new treatments for various diseases.
Méthodes De Synthèse
MTAA can be synthesized using a straightforward method that involves the reaction of 2-acetylthiophene with hydrazine hydrate, followed by the reaction of the resulting compound with 2-methoxy-5-methylbenzoyl chloride. The product obtained is then treated with carbon disulfide to yield MTAA in high yield.
Applications De Recherche Scientifique
MTAA has been studied for its potential use in various scientific fields, including cancer research, neurobiology, and medicinal chemistry. Studies have shown that MTAA has potent anti-cancer properties and can inhibit the growth of various cancer cells. Additionally, MTAA has been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-[(2-thiophen-2-ylacetyl)amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S2/c1-10-5-6-13(20-2)12(8-10)16-15(21)18-17-14(19)9-11-4-3-7-22-11/h3-8H,9H2,1-2H3,(H,17,19)(H2,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIBIEMEKBVULI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=S)NNC(=O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-2-[(2-ethyl-1H-imidazol-1-yl)sulfonyl]-4,6-dimethylnicotinonitrile](/img/structure/B5752771.png)
![methyl N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]glycinate](/img/structure/B5752787.png)



![2-[(4-fluorophenyl)thio]-N-2-naphthylacetamide](/img/structure/B5752829.png)

![N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5752852.png)




![3,5-dimethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5752884.png)
